4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as biphenyl carboxylic acids have been known to interact with various biological targets .
Mode of Action
It is known that esters, like the ethyl ester group in this compound, can undergo hydrolysis in the presence of water and an acid or base, forming an alcohol and a carboxylic acid . This could potentially lead to interactions with various biological targets.
Biochemical Pathways
The hydrolysis of the ester group could potentially affect various biochemical pathways, depending on the resulting alcohol and carboxylic acid .
Pharmacokinetics
The compound’s bioavailability could potentially be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups such as the ester group .
Result of Action
The hydrolysis of the ester group could potentially lead to various molecular and cellular effects, depending on the resulting alcohol and carboxylic acid .
Action Environment
Factors such as temperature, ph, and the presence of water could potentially influence the hydrolysis of the ester group and thus the compound’s action .
Preparation Methods
The synthesis of 4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester typically involves the reaction of 4’-Octyloxy-biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol under acidic or basic conditions.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester has several scientific research applications:
Comparison with Similar Compounds
4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
4’-Octyloxy-4-biphenylcarbonitrile (8OCB): A liquid crystal compound with similar structural features but different functional groups.
4-(Octyloxy)benzoic acid: Another compound with an octyloxy group, used in different applications.
The uniqueness of 4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester lies in its ester functionality, which allows for hydrolysis and other reactions that are not possible with the nitrile or carboxylic acid analogs.
Properties
IUPAC Name |
ethyl 4-(4-octoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25-4-2/h10-17H,3-9,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMEKJOVCPRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.